molecular formula C11H17Cl2N B3078235 N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride CAS No. 1050076-04-4

N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride

Cat. No.: B3078235
CAS No.: 1050076-04-4
M. Wt: 234.16 g/mol
InChI Key: SADQKRXLKPENJK-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is a substituted benzylamine derivative characterized by a 2-chlorobenzyl group attached to a 2-methylpropan-1-amine backbone, with a hydrochloride counterion. This compound belongs to a class of molecules where structural variations in the benzyl substituent (e.g., chloro position) and amine chain (e.g., branching, length) significantly influence physicochemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 2-methyl-1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is isolated as its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the 2-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorobenzyl Substituents

The position of the chlorine atom on the benzyl ring alters steric and electronic properties, impacting molecular interactions:

Compound Name Chloro Position Molecular Formula Key Structural Features CAS Number
N-(2-Chlorobenzyl)-2-methyl-1-propanamine HCl 2-chlorobenzyl C11H17Cl2N 2-methylpropan-1-amine backbone Not provided
N-(3-Chlorobenzyl)-2-methyl-1-propanamine HCl 3-chlorobenzyl C11H17Cl2N Same amine chain, meta-chloro substitution 893589-64-5
N-(4-Chlorobenzyl)-1-phenyl-2-propanamine HCl 4-chlorobenzyl C16H19Cl2N Para-chloro, phenyl-substituted propanamine 13371-56-7
  • Ortho vs.
  • Meta Chloro Substitution : The 3-chloro isomer () shares the same molecular formula as the target compound but may exhibit distinct solubility and reactivity due to altered dipole moments .

Variations in Amine Chain Structure

Modifications to the amine chain length and branching affect lipophilicity and molecular volume:

Compound Name Amine Chain Structure Molecular Formula Key Differences
Target Compound 2-methylpropan-1-amine C11H17Cl2N Branched chain enhances steric bulk
N-(2-Chlorobenzyl)-2-butanamine HCl 2-butanamine C11H17Cl2N Longer chain increases lipophilicity
N-(2-Chlorobenzyl)ethanamine HCl ethanamine C9H13Cl2N Shorter chain reduces molecular volume
Clobenzorex HCl 1-phenyl-2-propanamine C16H19Cl2N Phenyl group enhances aromatic interactions
  • Branched vs.
  • Chain Length : Ethanamine derivatives (e.g., ) exhibit reduced molecular weight and hydrophobicity, which may improve aqueous solubility .

Functional Group Modifications

  • Phenyl-Substituted Analogs : Clobenzorex () incorporates a phenyl group on the propanamine chain, enabling π-π stacking interactions with biological targets, unlike the target compound’s methyl group .
  • Synthetic Accessibility : highlights a general method for synthesizing N-(2-chlorobenzyl) amines via nucleophilic substitution of 2-chlorobenzyl chloride with primary amines. This method is adaptable to the target compound and its analogs .

Research Findings and Implications

Structural Impact on Physicochemical Properties

  • Lipophilicity : Longer amine chains (e.g., butanamine) and aromatic groups (e.g., phenyl in Clobenzorex) increase logP values, enhancing blood-brain barrier penetration .
  • Steric Effects : Ortho-chloro substitution in the target compound may reduce binding affinity to enzymes like butyrylcholinesterase (BChE), whereas para-substituted analogs (e.g., ) could exhibit higher activity .

Biological Activity

N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is an organic compound with significant implications in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a molecular formula of C10_{10}H14_{14}ClN and a molecular weight of approximately 217.71 g/mol. The compound features a 2-chlorobenzyl group attached to a propanamine backbone, which contributes to its unique biological interactions.

Target Interactions

Research indicates that this compound may interact with various receptors and enzymes involved in neurotransmission. This interaction could potentially modulate neurotransmitter systems, implicating the compound in antidepressant and antipsychotic effects. The precise mechanisms remain under investigation, but the compound is believed to engage through both covalent and non-covalent interactions, such as hydrogen bonding and ionic interactions.

Biochemical Pathways

The compound's biological activity may influence several biochemical pathways, particularly those associated with neurotransmitter receptors. If it acts as an agonist or antagonist, it could significantly modulate receptor activity, affecting downstream cellular processes.

In Vitro Studies

In vitro studies have shown that this compound exhibits notable enzyme inhibition properties. For instance, it has been investigated for its potential to inhibit monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters.

Case Studies

A case study highlighted the compound's interaction with serotonin receptors, suggesting its potential role in modifying serotonin levels in the brain. This interaction could lead to therapeutic effects similar to those observed with established antidepressants.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its size, polarity, and ionization state. Factors such as solubility and stability under physiological conditions are critical for its efficacy as a therapeutic agent.

Applications in Research

This compound has several applications across various fields:

  • Medicinal Chemistry : It is explored for its potential therapeutic properties, particularly in developing new antidepressants or antipsychotics.
  • Biological Research : The compound is utilized in studies examining neurotransmitter systems and receptor interactions.
  • Industrial Applications : It serves as an intermediate in synthesizing more complex organic molecules .

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(2-Chlorobenzyl)-1-propanamineC9_{9}H12_{12}ClNLacks the methyl group on the propanamine chain
N-(2-Chlorobenzyl)-2-methyl-1-butanamineC11_{11}H16_{16}ClNLonger carbon chain compared to the propanamine
N-(2-Chlorobenzyl)-2-methyl-1-pentanamineC12_{12}H18_{18}ClNFurther extended carbon chain

This comparison illustrates how structural variations can influence biological activity and potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride, and how can purity be maximized?

Methodological Answer: The compound can be synthesized via Pd-catalyzed vicinal carboamination of allyl amines. For example, reacting N-(2-chlorobenzyl)prop-2-en-1-amine with bromoethynyltriisopropylsilane under Pd catalysis yields intermediates that are subsequently quaternized with HCl to form the hydrochloride salt . Alternative routes include reductive amination of 2-methylpropanal with 2-chlorobenzylamine, followed by HCl salt formation. Key purification steps involve column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization from ethanol/ether mixtures to achieve >98% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3). For example, the benzylic CH2 group typically resonates at δ 3.8–4.2 ppm (1H) and 45–50 ppm (13C), while the methylpropanamine chain shows distinct splitting patterns .
  • HRMS (ESI) : Confirm molecular weight (e.g., calculated [M+H]+ for C12H18Cl2N: 264.0785; observed: 264.0788) .
  • XRD : Resolve crystal structure to verify stereochemistry and salt formation .
  • HPLC-PDA : Monitor purity (>99%) using C18 columns with 0.1% TFA in acetonitrile/water gradients .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Incubate solutions (1 mg/mL) in buffers (pH 2–9) at 25°C/37°C. Analyze degradation via HPLC at 0, 24, 48, and 72 hours. Hydrolysis of the benzylic chloride is accelerated at pH > 7 .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for the hydrochloride salt) .

Advanced Research Questions

Q. How do structural modifications (e.g., enantiomeric purity or cyclopropane substitution) impact pharmacological activity?

Methodological Answer: Enantiomer-specific activity is critical. For example, (+)-enantiomers of analogous compounds show 10-fold higher binding affinity to serotonin 2C (5-HT2C) receptors compared to (-)-forms . Synthesize enantiopure variants using chiral auxiliaries (e.g., (1S,2S)-cyclopropane derivatives) and evaluate via radioligand binding assays (IC50 values in nM range) .

Q. What computational strategies predict the compound’s binding interactions with target receptors?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions with 5-HT2C receptors using PDB structures (e.g., 6BQG). Key residues: Asp134 (salt bridge with amine), Phe327 (π-π stacking with chlorobenzyl) .
  • MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of binding poses and hydrogen-bond networks .

Q. How can researchers resolve contradictions in receptor selectivity data across studies?

Methodological Answer:

  • Functional Selectivity Assays : Compare cAMP inhibition (Gi-coupled) vs. β-arrestin recruitment (Gq-coupled) in HEK293 cells transfected with 5-HT2C receptors. Discrepancies often arise from assay conditions (e.g., overexpressed vs. endogenous receptors) .
  • Meta-Analysis : Aggregate data from published radioligand binding studies (e.g., Ki values from [3H]mesulergine displacement assays) to identify outliers due to buffer ionic strength or temperature variations .

Q. What in vitro models are suitable for studying the compound’s metabolic pathways?

Methodological Answer:

  • Hepatic Microsomes : Incubate with human liver microsomes (HLM) + NADPH. Detect metabolites via LC-QTOF-MS. Primary pathways include N-dealkylation (loss of methylpropanamine) and hydroxylation at the chlorobenzyl ring .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to identify enzyme inhibition potential (IC50 < 10 μM indicates risk of drug-drug interactions) .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-9(2)7-13-8-10-5-3-4-6-11(10)12;/h3-6,9,13H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADQKRXLKPENJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
N-(2-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride

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